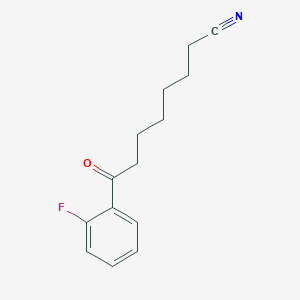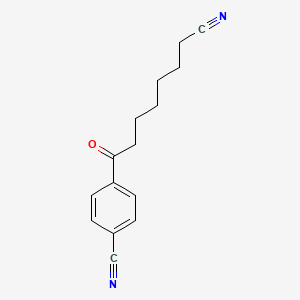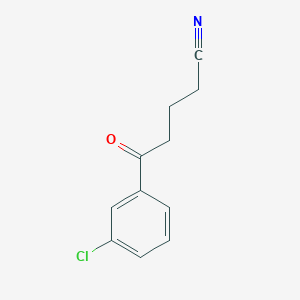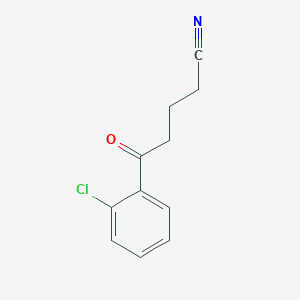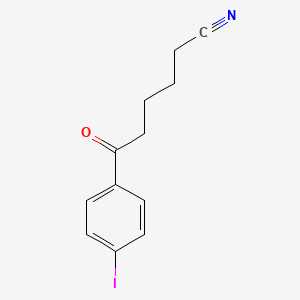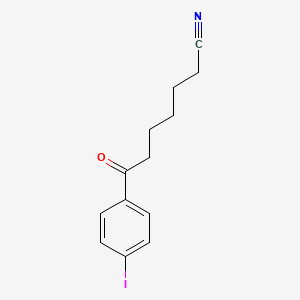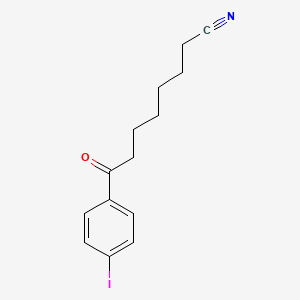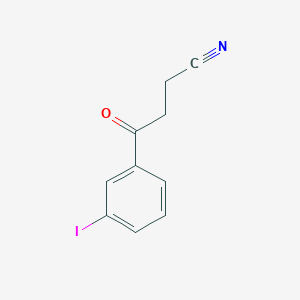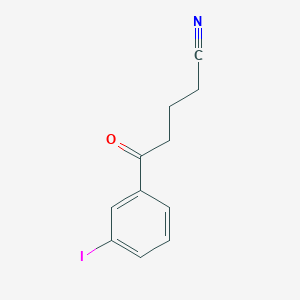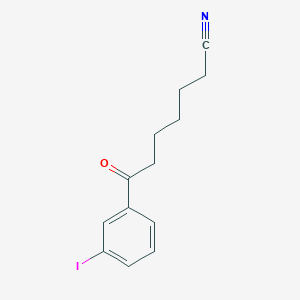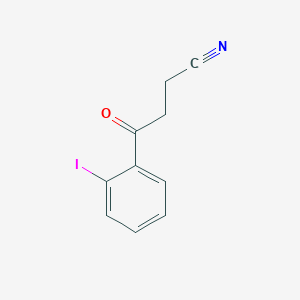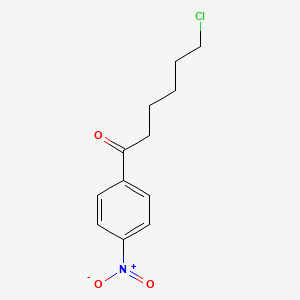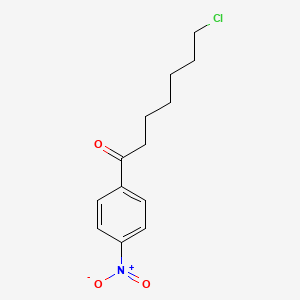![molecular formula C9H16N2O B1324300 1,9-二氮杂螺[5.5]十一烷-2-酮 CAS No. 1158749-97-3](/img/structure/B1324300.png)
1,9-二氮杂螺[5.5]十一烷-2-酮
概述
描述
1,9-Diazaspiro[5.5]undecan-2-one is a heterocyclic compound characterized by a spiro-fused bicyclic structure containing two nitrogen atoms. This compound is part of the diazaspiro family, which is known for its unique structural features and potential biological activities. The spiro-fused ring system imparts rigidity and distinct three-dimensional shape, making it an interesting scaffold for drug discovery and development .
科学研究应用
1,9-Diazaspiro[5.5]undecan-2-one has been explored for various scientific research applications, including:
Chemistry: As a versatile building block in organic synthesis, it is used to create complex molecules with potential biological activities.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
作用机制
- METTL3 acts as the catalytic unit, while METTL14 facilitates RNA substrate binding and stabilizes the complex .
- By doing so, it reduces m6A modification levels in cellular RNA, affecting processes such as splicing, translation, stability, and degradation .
- Abnormal m6A levels impact gene expression, circadian rhythms, stem cell differentiation, and viral gene expression .
- In specific cell lines (e.g., MOLM-13 and PC-3), 1,9-Diazaspiro[5.5]undecan-2-one demonstrates target engagement and m6A reduction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
1,9-Diazaspiro[5.5]undecan-2-one plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . This interaction is significant because m6A modifications play a critical role in gene expression regulation, RNA stability, and translation.
Cellular Effects
1,9-Diazaspiro[5.5]undecan-2-one has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can reduce the m6A/A level of polyadenylated RNA in cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This reduction in m6A levels can lead to changes in gene expression and cellular function, potentially inhibiting cancer cell proliferation and promoting apoptosis.
Molecular Mechanism
The molecular mechanism of 1,9-Diazaspiro[5.5]undecan-2-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the METTL3/METTL14 complex, inhibiting its methyltransferase activity . This inhibition prevents the addition of m6A modifications to RNA, leading to alterations in RNA stability and gene expression. Additionally, the compound’s unique spiro-fused ring structure allows it to interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,9-Diazaspiro[5.5]undecan-2-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products and long-term effects on cellular function are still being studied. In vitro studies have shown that the compound can maintain its inhibitory effects on the METTL3/METTL14 complex over extended periods
Dosage Effects in Animal Models
The effects of 1,9-Diazaspiro[5.5]undecan-2-one vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively inhibit the METTL3/METTL14 complex without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,9-Diazaspiro[5.5]undecan-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1,9-Diazaspiro[5.5]undecan-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
1,9-Diazaspiro[5.5]undecan-2-one exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its role in regulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of piperidine derivatives with suitable electrophiles to form the spirocyclic core. For example, the reaction of piperidine with a chloropyrimidine derivative under basic conditions can yield the desired spiro compound .
Industrial Production Methods
Industrial production of 1,9-Diazaspiro[5.5]undecan-2-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production .
化学反应分析
Types of Reactions
1,9-Diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity and potential biological activity .
相似化合物的比较
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound contains an additional nitrogen atom in the spirocyclic ring, which can alter its chemical properties and biological activities.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
1,9-Diazaspiro[5.5]undecan-2-one stands out due to its specific arrangement of nitrogen atoms and the spiro-fused ring system. This unique structure imparts distinct physicochemical properties, making it a valuable scaffold for drug design and other applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in various fields of research and industry .
属性
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQEFKRZNILIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
